2,2-Diphenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone
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Overview
Description
2,2-Diphenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone is a complex organic compound that features a piperazine ring substituted with a trimethoxybenzoyl group and a diphenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group can be introduced via acylation of the piperazine ring using 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Diphenylethanone Moiety: The final step involves the coupling of the diphenylethanone moiety to the piperazine ring, which can be achieved through a Friedel-Crafts acylation reaction using diphenylacetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,2-Diphenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit various enzymes and proteins involved in cancer cell proliferation.
Pharmacology: The compound is explored for its effects on the central nervous system, including potential anti-depressant and anti-anxiety properties.
Biological Research: It is used in studies investigating the inhibition of specific molecular targets such as tubulin and heat shock proteins.
Industrial Applications: The compound’s derivatives are used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone involves its interaction with various molecular targets:
Inhibition of Tubulin Polymerization: The compound binds to the colchicine binding site on tubulin, preventing microtubule formation and thus inhibiting cell division.
Inhibition of Heat Shock Proteins: It inhibits heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of many proteins required for tumor growth.
Oxidative Mechanisms: The compound can induce oxidative stress in cells, leading to apoptosis.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Similar in its ability to bind to tubulin and inhibit microtubule formation.
Podophyllotoxin: Another compound that targets tubulin and is used in cancer treatment.
Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group.
Uniqueness
2,2-Diphenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone is unique due to its combination of a piperazine ring with a trimethoxybenzoyl group and a diphenylethanone moiety, which provides a distinct set of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2,2-diphenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-33-23-18-22(19-24(34-2)26(23)35-3)27(31)29-14-16-30(17-15-29)28(32)25(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-13,18-19,25H,14-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZHJKRTNLOIOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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